An In-depth Technical Guide to the Core Properties of 1,2,3,4,7,8-Hexachlorodibenzofuran
An In-depth Technical Guide to the Core Properties of 1,2,3,4,7,8-Hexachlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Chemical and Physical Properties
1,2,3,4,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran (PCDF), a class of persistent organic pollutants. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂Cl₆O | [1] |
| Molecular Weight | 374.86 g/mol | [1] |
| CAS Number | 70648-26-9 | [2] |
| Melting Point | 226 °C | |
| Boiling Point | 510.41 °C (estimated) | |
| Water Solubility | 0.008247 µg/L at 22.5 °C | [3] |
| log Kₒw (Octanol-Water Partition Coefficient) | 6.9 | [4] |
| Vapor Pressure | Data not readily available | |
| Appearance | Solid (at room temperature) | |
| Solubility in Organic Solvents | Slightly soluble in chloroform upon heating; slightly soluble in ethanol.[2] |
Biological Properties and Toxicological Profile
1,2,3,4,7,8-HxCDF is recognized as a dioxin-like compound, exerting its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[5] This interaction initiates a cascade of downstream events, leading to the induction of various genes, most notably those encoding for cytochrome P450 enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The binding of 1,2,3,4,7,8-HxCDF to the cytosolic AhR complex leads to its activation and translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby upregulating their transcription.[5][6] Key target genes include cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[6]
Cytochrome P450 Induction
The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, is a well-documented effect of exposure to 1,2,3,4,7,8-HxCDF.[6] This can lead to altered metabolism of endogenous and exogenous compounds, which is a key aspect of its toxicity.
Experimental Protocols
Standardized methods for determining the physicochemical properties of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability across different laboratories.
Determination of Melting Point (OECD Guideline 102)
Several methods are described, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[4] The choice of method depends on the physical form of the substance. For a crystalline solid like 1,2,3,4,7,8-HxCDF, the capillary method is commonly used.
Principle of the Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.
Determination of Boiling Point (OECD Guideline 103)
Methods such as ebulliometry, the dynamic method, and differential scanning calorimetry are available.[2][7] Given the high boiling point of 1,2,3,4,7,8-HxCDF, methods suitable for high temperatures and that minimize thermal decomposition are necessary.
Principle of the Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The temperature at which the vapor pressure equals the atmospheric pressure is the boiling point.
Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with solubilities above 10⁻² g/L, while the column elution method is used for substances with lower solubilities.[8][9] Given the very low water solubility of 1,2,3,4,7,8-HxCDF, the column elution method is appropriate.
Principle of the Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate until the concentration of the substance in the eluate is constant. This concentration is the water solubility.
Determination of Octanol-Water Partition Coefficient (log Kₒw) (OECD Guidelines 107, 117, 123)
The shake-flask method (OECD 107) is suitable for log Kₒw values between -2 and 4.[10] For highly lipophilic compounds like 1,2,3,4,7,8-HxCDF (log Kₒw ≈ 6.9), the HPLC method (OECD 117) or the slow-stirring method (OECD 123) are more appropriate.[11][12]
Principle of the HPLC Method: The retention time of the substance on a reverse-phase HPLC column is measured. The log Kₒw is then determined by comparing this retention time to those of a series of standard substances with known log Kₒw values.[12]
Cytochrome P450 Induction Assay
In vitro assays using primary human hepatocytes or immortalized cell lines like HepaRG are commonly employed to assess the potential of a compound to induce CYP enzymes.
General Experimental Workflow:
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Cell Culture: Plate and culture hepatocytes.
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Compound Treatment: Treat the cells with various concentrations of 1,2,3,4,7,8-HxCDF and appropriate positive (e.g., omeprazole for CYP1A2) and negative (vehicle) controls for a specified period (e.g., 24-72 hours).
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Endpoint Measurement:
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mRNA Analysis: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A1 and CYP1B1 mRNA.
-
Enzyme Activity Assay: Incubate cells with a specific substrate for the CYP enzyme of interest (e.g., a luminogenic substrate). Measure the product formation to determine enzyme activity.
-
-
Data Analysis: Calculate the fold induction relative to the vehicle control.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. laboratuar.com [laboratuar.com]
- 3. filab.fr [filab.fr]
- 4. laboratuar.com [laboratuar.com]
- 5. 1,2,3,4,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
